molecular formula C11H15NO B14841824 2-Cyclopropoxy-4-ethylaniline

2-Cyclopropoxy-4-ethylaniline

Cat. No.: B14841824
M. Wt: 177.24 g/mol
InChI Key: DYZSMLMXTSBBCD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-ethylaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a cyclopropoxy group at the second position and an ethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-ethylaniline typically involves the following steps:

    Nitration of Benzene: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction of Nitrobenzene: The nitro group is then reduced to form aniline.

    Alkylation: The aniline derivative is alkylated to introduce the ethyl group at the fourth position.

    Cyclopropanation: Finally, the cyclopropoxy group is introduced at the second position through a cyclopropanation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-ethylaniline involves its interaction with various molecular targets. The cyclopropoxy group can participate in ring-opening reactions, while the ethyl group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

    4-Ethylaniline: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxyaniline: Similar structure but lacks the ethyl group.

    2-Ethoxyaniline: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Cyclopropoxy-4-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclopropyloxy-4-ethylaniline

InChI

InChI=1S/C11H15NO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5,12H2,1H3

InChI Key

DYZSMLMXTSBBCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)OC2CC2

Origin of Product

United States

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